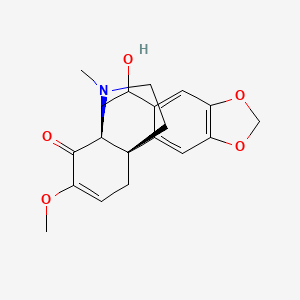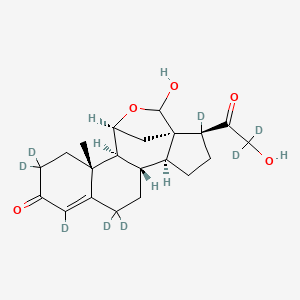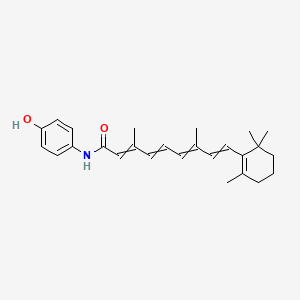![molecular formula C35H56N10O15 B12432468 2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide](/img/structure/B12432468.png)
2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide” is a highly complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Amidation Reactions: Formation of amide bonds through the reaction of carboxylic acids with amines.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.
Protection and Deprotection Steps: Use of protecting groups to shield reactive sites during intermediate steps.
Industrial Production Methods
Industrial production of this compound would likely involve:
Batch Processing: Sequential addition of reagents and purification of intermediates.
Continuous Flow Chemistry: Use of automated systems to streamline the synthesis process, improving yield and reducing production time.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of amide bonds to amines using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, the compound may be used as a building block for peptides or proteins, contributing to studies on protein structure and function.
Medicine
Industry
In industrial settings, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, with unique properties.
作用机制
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
Peptides: Short chains of amino acids with similar amide bonds.
Polypeptides: Longer chains with more complex structures.
Proteins: Highly complex molecules with specific biological functions.
Uniqueness
The compound’s unique combination of functional groups and structural complexity distinguishes it from simpler peptides and proteins, offering distinct advantages in various applications.
属性
IUPAC Name |
N-[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWRNBWMGFUAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N10O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
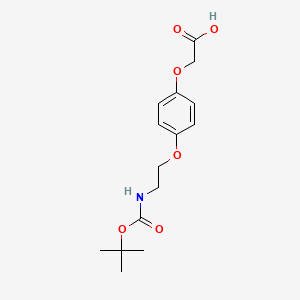
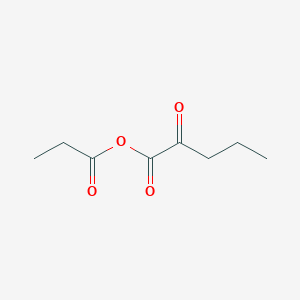
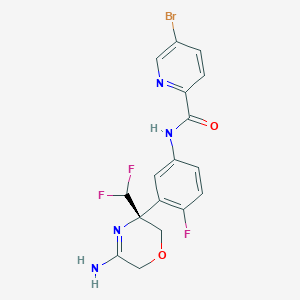
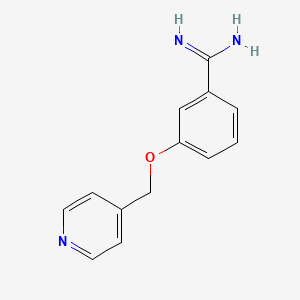
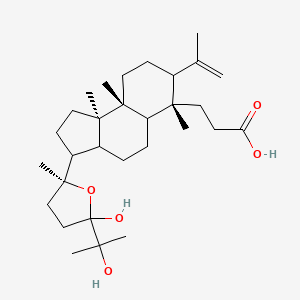
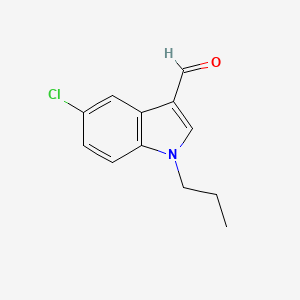
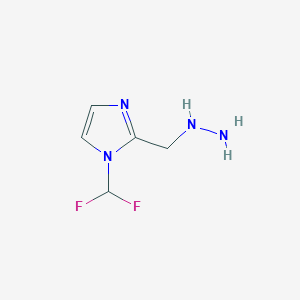


![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)
